3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazoloazepine moiety
Preparation Methods
The synthesis of 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Cyclization to Form the Triazoloazepine Ring: The final step involves the cyclization of the intermediate compound with a suitable azide to form the triazoloazepine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be compared with other similar compounds, such as:
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure but differ in the substituents and overall molecular framework.
Difluoromethylated Heterocycles: Compounds with difluoromethyl groups exhibit similar chemical properties but may have different biological activities depending on the rest of the molecule.
Pyrazole-Based Compounds: These compounds have a pyrazole ring and are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a difluoromethyl group attached to a pyrazole ring and a tetrahydro-triazolo-azepine moiety. Its molecular formula is C10H14F2N5 with a molecular weight of approximately 277.70 g/mol. The presence of fluorine atoms in the structure is significant as it often enhances biological activity by influencing the compound's lipophilicity and metabolic stability.
Antitumoral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumoral properties. For instance, structural variations in related pyrazole derivatives have been shown to modulate their activity against cancer cell lines. One study revealed that certain derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .
Antiviral Activity
The compound's antiviral potential has also been investigated. A series of synthesized compounds with similar structures demonstrated significant antiviral effects in vitro. The mechanism of action often involves interference with viral replication processes . The ability to inhibit viral enzymes or disrupt the viral life cycle makes these compounds promising candidates for further development.
Antimicrobial Activity
In terms of antimicrobial efficacy, related compounds have shown broad-spectrum activity against various pathogens. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against different bacterial strains . This suggests that the compound may possess similar antimicrobial properties due to its structural characteristics.
Case Study 1: Antitumoral Efficacy
In a specific study focusing on triazole derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the pyrazole ring significantly affected the antitumoral activity, with some derivatives achieving over 80% inhibition in cell viability assays .
Case Study 2: Antiviral Mechanism
Another investigation into the antiviral properties of related compounds highlighted their effectiveness against specific viral targets. The study utilized various assays to determine the IC50 values and elucidated the mechanism by which these compounds inhibit viral replication .
Summary of Research Findings
Properties
IUPAC Name |
3-[2-(difluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N5/c12-11(13)18-8(5-6-14-18)10-16-15-9-4-2-1-3-7-17(9)10/h5-6,11H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORNKBRRPVCEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=NN3C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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